GW7845 is a highly potent, tyrosine-derived, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) agonist [1]. Unlike standard first- and second-generation TZDs such as troglitazone or rosiglitazone, GW7845 exhibits an exceptionally low nanomolar binding affinity and >1000-fold selectivity over PPARα and PPARδ, making it a precision tool for metabolic and oncological research [1]. Beyond its primary transcriptional role, its distinct structural scaffold provides a versatile platform for radiolabeling in nuclear medicine [2] and complex in vivo metabolic modeling [3]. For procurement professionals and lead researchers, GW7845 serves as a premium, high-potency alternative for advanced adipogenesis assays, vascular physiology studies, and the synthesis of targeted PET imaging agents.
Substituting GW7845 with conventional TZDs like rosiglitazone or pioglitazone fundamentally alters assay kinetics and downstream cellular responses. GW7845's tyrosine-based architecture confers an EC50 of 1.2 nM for murine PPARγ, which is approximately 63-fold more potent than rosiglitazone (EC50 ~76 nM) [1]. This extreme potency differential means that using a generic TZD at equivalent concentrations will result in severe under-activation of the receptor, while dose-matching a TZD to GW7845's activity level risks introducing solvent toxicity and off-target lipid accumulation. Furthermore, GW7845 possesses unique secondary properties, such as the direct inhibition of voltage-dependent calcium channels (VDCCs) in vascular smooth muscle, which are not uniformly replicated by standard TZDs, making it indispensable for precise cardiovascular and metabolic co-regulation models [2].
GW7845 demonstrates exceptional binding affinity and transcriptional activation capabilities compared to standard TZDs. In direct comparative assays, GW7845 exhibits an EC50 of 1.2 nM for murine PPARγ, whereas rosiglitazone requires an EC50 of 76 nM to achieve similar activation [1]. Furthermore, GW7845 binds with an inhibitor constant (Ki) of 3.7 nM, maintaining >1000-fold selectivity over PPARα and PPARδ [2].
| Evidence Dimension | PPARγ Transcriptional Activation (EC50) |
| Target Compound Data | GW7845 EC50 = 1.2 nM |
| Comparator Or Baseline | Rosiglitazone EC50 = 76 nM |
| Quantified Difference | ~63-fold higher potency for GW7845 |
| Conditions | Murine PPARγ activation assays |
The ultra-low nanomolar potency allows researchers to use significantly lower compound concentrations, minimizing solvent toxicity and off-target effects in sensitive high-throughput screening workflows.
The specific tyrosine-derived structure of GW7845 makes it a highly suitable precursor for the development of positron emission tomography (PET) imaging agents targeting PPARγ. Researchers have successfully utilized GW7845 to synthesize the radiolabeled analog 11C-GW7845[1]. The synthesis route via 11C-methyl iodide alkylation achieves a 71% radiochemical yield, capitalizing on the compound's high baseline affinity (Ki = 3.7 nM) to ensure the resulting tracer maintains sufficient target engagement in vivo, a critical hurdle where lower-affinity TZD precursors fail [1].
| Evidence Dimension | Radiochemical Synthesis Viability |
| Target Compound Data | Successful synthesis of 11C-GW7845 with 71% radiochemical yield |
| Comparator Or Baseline | Standard low-affinity TZDs (often unsuitable for PET due to insufficient target-to-background ratios) |
| Quantified Difference | Enables viable in vivo PET imaging of PPARγ expression |
| Conditions | 11C-methyl iodide alkylation in DMF |
For radiochemistry and nuclear medicine laboratories, GW7845 provides a structurally validated, high-affinity scaffold for generating effective in vivo imaging probes.
In standardized cellular differentiation protocols using 3T3-L1 preadipocytes, GW7845 consistently outperforms first- and second-generation TZDs. Assays measuring adipogenesis via glycerol 3-phosphate dehydrogenase activity demonstrate that GW7845 induces differentiation at significantly lower concentrations than either rosiglitazone or troglitazone [1]. This heightened efficacy ensures complete and reproducible adipocyte maturation within the standard 6-day treatment window.
| Evidence Dimension | Induction of Adipogenic Differentiation |
| Target Compound Data | High differentiation efficiency at nanomolar concentrations |
| Comparator Or Baseline | Rosiglitazone and Troglitazone |
| Quantified Difference | Significantly more potent induction of glycerol 3-phosphate dehydrogenase activity |
| Conditions | 3T3-L1 fibroblast differentiation assay (6 days) |
Procurement of GW7845 ensures highly reproducible, rapid adipocyte differentiation, reducing the required reagent volume and standardizing in vitro metabolic models.
Beyond its primary role as a nuclear receptor agonist, GW7845 exhibits direct modulatory effects on vascular smooth muscle. It effectively inhibits voltage-dependent calcium channels (VDCCs) and relaxes pressurized mesenteric arteries with an IC50 of 3 μM (using Ba2+ as the charge carrier) [1]. This dual-action profile distinguishes it from purely metabolic TZDs, providing a unified pharmacological tool for studying the intersection of insulin sensitization and vascular tone.
| Evidence Dimension | VDCC Inhibition and Arterial Relaxation |
| Target Compound Data | IC50 = 3 μM |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Dose-dependent relaxation of pressurized arteries |
| Conditions | Pressurized rat mesenteric arteries using Ba2+ as charge carrier |
This dual functionality makes GW7845 the preferred compound for researchers developing integrated models of diabetic vasculopathy and hypertension.
Due to its extreme potency, GW7845 is the optimal choice for driving 3T3-L1 preadipocytes into mature adipocytes, ensuring robust lipid droplet formation and target gene expression with minimal off-target toxicity [1].
The structural compatibility of GW7845 for 11C-alkylation makes it a highly valuable precursor for synthesizing PET radiotracers (e.g., 11C-GW7845) aimed at non-invasive in vivo imaging of PPARγ distribution [2].
Its unique ability to inhibit voltage-dependent calcium channels (IC50 = 3 μM) alongside potent PPARγ activation positions GW7845 as a critical reagent for studies investigating the vascular complications of insulin resistance [3].
With demonstrated ability to reduce average tumor burden by 70% in rat mammary carcinogenesis models, GW7845 serves as a highly reliable positive control for evaluating the anti-neoplastic potential of novel nuclear receptor modulators[1].